REACTION_SMILES
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[CH:15]([O-:16])=[O:17].[CH:19]([OH:20])=[O:21].[ClH:12].[NH2:13][OH:14].[Na+:18].[OH:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][c:7]([O:10][CH3:11])[cH:8][cH:9]1>>[OH:1][c:2]1[c:3]([C:4]#[N:13])[cH:6][c:7]([O:10][CH3:11])[cH:8][cH:9]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=CO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(O)c(C=O)c1
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Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(O)c(C#N)c1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |